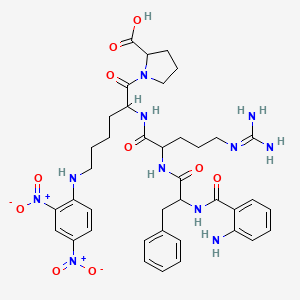

Abz-FR-K(Dnp)-P-OH

Descripción general

Descripción

Abz-FR-K(Dnp)-P-OH is a fluorogenic substrate for angiotensin-converting enzyme-1 (ACE1) . It’s a peptide substrate that has been used in the study of protealysin, a metalloprotease of Serratia proteamaculans . The fluorescence of Abz (2-aminobenzoyl) is quenched by the Dnp (2,4-dinitrophenyl) group until cleavage at Arg-Lys separates them .

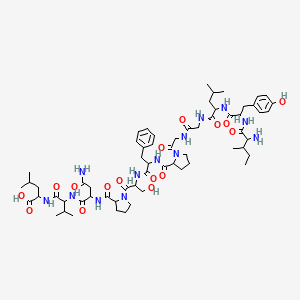

Molecular Structure Analysis

The molecular weight of this compound is 831.4 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

Protealysin and thermolysin, the prototype of the M4 family, have been shown to hydrolyze only the Ser-Val bond of the substrate . The substrate exhibited a KM = 35 ± 4 μM and kcat = 21 ± 1 s−1 for protealysin as well as a KM = 33 ± 8 μM and kcat = 7 ± 1 s−1 for thermolysin at 37 °C .Physical and Chemical Properties Analysis

This compound is a solid substance . It’s recommended to be stored at -20° C . The excitation and emission wavelengths are 320 nm and 420 nm, respectively .Aplicaciones Científicas De Investigación

Continuous Fluorescence Resonance Energy Transfer Assays

"Abz-FR-K(Dnp)-P-OH" is widely used in fluorescence resonance energy transfer (FRET) assays for measuring angiotensin I-converting enzyme (ACE) activity. This methodology provides a sensitive and rapid procedure for ACE activity determination, allowing kinetic studies and ACE determination in biological fluids and tissue extracts. The use of such FRET substrates helps in the continuous quantitative measurement of enzyme activity, which is vital for various physiological and pathological conditions (Carmona et al., 2006).

Determination of Plasma and Tissue ACE Activity

The peptide this compound, cleaved at the Arg-Lys bond by ACE, has been optimized for measuring ACE in human plasma and rat tissues. This assay is characterized by its procedural simplicity and high sensitivity, making it ideal for rapid ACE determinations in various biological samples (Alves et al., 2005).

Peptidase Specificity Characterization

This peptide has been instrumental in investigating substrate specificity requirements for ACE and its mutants. It helps in differentiating the catalytic specificity of the C- and N-domains of ACE, a critical factor in understanding enzyme activities regulated by chloride ions (Araujo et al., 2000).

Defining Substrate Specificity of Carboxydipeptidases

Positional scanning synthetic combinatorial libraries of FRET peptides, including this compound, have been developed to define the substrate specificity of various carboxydipeptidases, such as cathepsin B. This aids in identifying optimal residues for enzymatic interactions (Cotrin et al., 2004).

Development of Selective C-domain Substrates

This peptide has been used in the development of selective substrates for the C-domain of ACE, which is essential for creating more targeted therapies and research tools (Bersanetti et al., 2004).

ACE Activity in Invertebrates

Studies using this peptide have also extended to invertebrates, like the mangrove crab Ucides cordatus. This research contributes to a broader understanding of ACE's biochemical function in various organisms (Bersanetti et al., 2015).

Direct Assessment of ACE Activity on Cell Membranes

The peptide has enabled the direct assessment of ACE activity on the membrane of transfected cells, providing a new methodology for studying protein interactions in cells in culture (Sabatini et al., 2007).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H49N11O10/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWJTBVOMMZVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H49N11O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

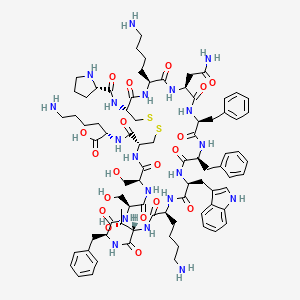

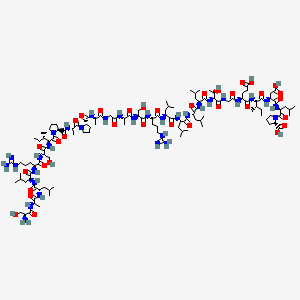

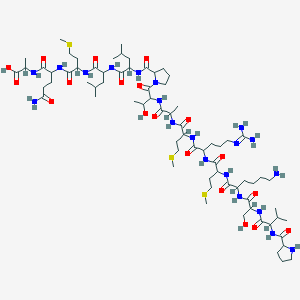

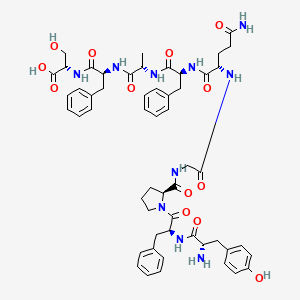

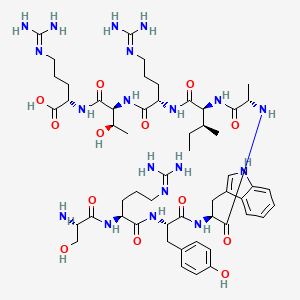

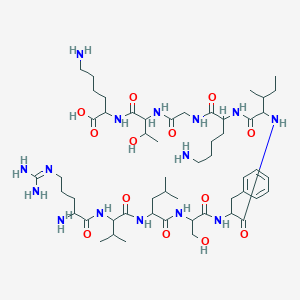

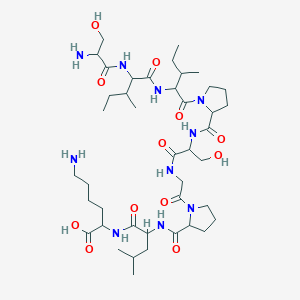

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.